2,4-dichloro-1-(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-1-(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a prop-1-en-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(prop-1-en-2-yl)benzene, where chlorine atoms are introduced at the 2 and 4 positions of the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-1-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichloro-1-(prop-1-en-2-yl)cyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-1-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, which may exert biological effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-dichloro-2-(prop-1-en-2-yl)benzene
- 2,4-dichloro-1-isopropoxybenzene
- 1-isopropyl-4-(prop-1-en-2-yl)benzene
Uniqueness
2,4-dichloro-1-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
104517-04-6 |
---|---|
Molecular Formula |
C9H8Cl2 |
Molecular Weight |
187.06 g/mol |
IUPAC Name |
2,4-dichloro-1-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3 |
InChI Key |
AHDKLICOZGCVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.